molecular formula C14H6Cl4O3 B3057973 3,5-Dichlorobenzoic anhydride CAS No. 86866-13-9

3,5-Dichlorobenzoic anhydride

Cat. No.: B3057973
CAS No.: 86866-13-9
M. Wt: 364.0
InChI Key: ROEKRDGVDVCTMS-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzoic anhydride is an organic compound with the molecular formula C14H6Cl4O3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Biochemical Analysis

Biochemical Properties

3,5-Dichlorobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of dichlorobenzamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with arylamines in the presence of N,N’-dimethylformamide to form dichlorobenzamide derivatives . These interactions are crucial for the synthesis of compounds with potential biological activities, such as antitumoral and anticonvulsive properties .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 3,5-dichlorobenzoic acid have demonstrated neuroprotective properties against oxidative stress, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . These effects are mediated through the inhibition of cholinesterase enzymes and the reduction of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as an inhibitor of cholinesterase enzymes, which are involved in the breakdown of acetylcholine . By inhibiting these enzymes, this compound increases the levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to different metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s role as a metabolite and its interactions with enzymes highlight its importance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with specific biomolecules and exerts its effects . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dichlorobenzoic anhydride typically involves the reaction of 3,5-dichlorobenzoic acid with a dehydrating agent. One common method is the use of acetic anhydride or thionyl chloride as the dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 3,5-dichlorobenzoic acid and the dehydrating agent into the reactor, followed by continuous removal of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3,5-dichlorobenzoic acid.

    Aminolysis: Reacts with amines to form 3,5-dichlorobenzamide derivatives.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Aminolysis: Amines, often in the presence of a catalyst such as triethylamine.

    Alcoholysis: Alcohols, often under reflux conditions.

Major Products Formed

    Hydrolysis: 3,5-Dichlorobenzoic acid.

    Aminolysis: 3,5-Dichlorobenzamide derivatives.

    Alcoholysis: 3,5-Dichlorobenzoate esters.

Scientific Research Applications

3,5-Dichlorobenzoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3,5-dichlorobenzoyl group into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzoic anhydride
  • 2,5-Dichlorobenzoic anhydride
  • 2,6-Dichlorobenzoic anhydride

Comparison

3,5-Dichlorobenzoic anhydride is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the 3,5-dichloro substitution pattern can lead to different steric and electronic effects compared to other dichlorobenzoic anhydrides, affecting the compound’s behavior in synthetic applications.

Properties

IUPAC Name

(3,5-dichlorobenzoyl) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4O3/c15-9-1-7(2-10(16)5-9)13(19)21-14(20)8-3-11(17)6-12(18)4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKRDGVDVCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675478
Record name 3,5-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86866-13-9
Record name 3,5-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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